

Catalytic applications of 3-aminoazepan-2-one hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminoazepan-2-one hydrochloride

Cat. No.: B1281027

[Get Quote](#)

Application Notes: 3-Aminoazepan-2-one Hydrochloride

Subject: Survey of the Applications of **3-Aminoazepan-2-one Hydrochloride** in Chemical Synthesis

Abstract

A comprehensive review of scientific literature reveals that **3-aminoazepan-2-one hydrochloride**, also known by synonyms such as 3-amino- ϵ -caprolactam hydrochloride and L-Lysine lactam hydrochloride, is primarily utilized as a versatile chiral building block in organic synthesis rather than as a catalyst. This document summarizes the known applications of this compound, focusing on its role as a key intermediate in the development of pharmaceuticals and other bioactive molecules. While no direct catalytic applications have been identified in the reviewed literature, its importance as a synthetic precursor is well-established.

Chemical Identity and Properties

3-Aminoazepan-2-one hydrochloride is a cyclic amide derivative of the amino acid lysine. It is a commercially available solid, and its chemical and physical properties are well-documented.^[1]

Table 1: Physicochemical Properties of **3-Aminoazepan-2-one Hydrochloride**

Property	Value	Reference
Molecular Formula	C ₆ H ₁₃ ClN ₂ O	[1]
Molecular Weight	164.63 g/mol	[1]
CAS Number	29426-64-0 (racemic), 26081-07-2 ((S)-enantiomer)	
Appearance	White to faint brown powder or crystals	Chem-Impex
Solubility	Soluble in water	
Optical Activity ([α] _{20/D})	-27±2°, c = 1% in H ₂ O ((S)-enantiomer)	

Applications in Organic Synthesis

The primary application of **3-aminoazepan-2-one hydrochloride** is as a chiral starting material for the synthesis of more complex molecules. Its bifunctional nature, containing both a nucleophilic amino group and a lactam ring, makes it a valuable precursor for a variety of chemical transformations.

Synthesis of Bioactive Molecules

L-lysine lactam has been employed as a building block in the synthesis of pharmacologically active compounds.[2] Notable examples include its use in the development of:

- HIV Protease Inhibitors: The constrained cyclic structure of the lactam can be incorporated into larger molecules to impart specific conformational properties, which is a crucial aspect in the design of enzyme inhibitors.[2]
- Bengamide Derivatives: Bengamides are natural products with potent anticancer activity. Synthetic analogues have been prepared using L-lysine lactam to explore structure-activity relationships.[2]
- Peptide-Based Therapeutics: The unique structure of this compound allows for its incorporation into peptide chains, which can enhance the stability and bioavailability of the

resulting therapeutic agents.

Polymer Chemistry

3-Aminoazepan-2-one hydrochloride is also a valuable monomer in polymer chemistry. Its incorporation into polymer backbones can enhance material properties such as flexibility and strength, leading to the creation of advanced and biodegradable materials.

Investigation into Catalytic Activity

Despite a thorough search of the chemical literature, no instances of **3-aminoazepan-2-one hydrochloride** being used as a catalyst in organic reactions were found. The related compound, lysine hydrochloride, has been shown to enhance the bactericidal activity of β -lactam antibiotics, although this is described as a synergistic effect rather than a catalytic one. [3][4] Furthermore, studies on the conversion of lysine to caprolactam utilize metal-based catalysts, with the lysine derivative acting as the substrate, not the catalyst.[5][6]

Experimental Protocols

As no catalytic applications have been identified, protocols for such reactions cannot be provided. Instead, a general workflow illustrating the use of **3-aminoazepan-2-one hydrochloride** as a synthetic intermediate is presented below.

General Workflow for Synthetic Utilization

The following diagram illustrates the typical role of **3-aminoazepan-2-one hydrochloride** as a starting material in a multi-step synthesis.

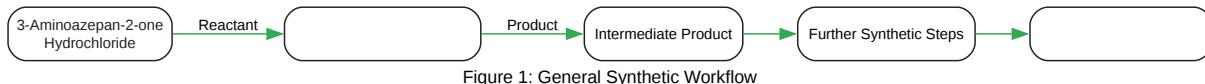


Figure 1: General Synthetic Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Aminoazepan-2-one hydrochloride | C6H13ClN2O | CID 12228562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biocat.com [biocat.com]
- 3. Enhancement of β -Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of β -Lactam-Mediated Killing of Gram-Negative Bacteria by Lysine Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-pot conversion of lysine to caprolactam over Ir/H-Beta catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Catalytic applications of 3-aminoazepan-2-one hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281027#catalytic-applications-of-3-aminoazepan-2-one-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com